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Compound of Interest

Compound Name: 2-Hepten-4-one

Cat. No.: B14161202

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-
Hepten-4-one, a key intermediate in various chemical syntheses. The document details
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (E)-2-Hepten-
4-one. It is important to note that a complete experimental dataset for this specific compound is
not readily available in public spectral databases. Therefore, some of the data presented is
based on closely related compounds or predicted values and should be used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Solvent: CDCIs, Reference: TMS (0 ppm)
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) (ppm)
(Hz)

~6.8 dt 1H ~15.7,6.9 H-3
~6.1 d 1H ~15.7 H-2
~2.5 t 2H ~7.4 H-5
~1.9 d 3H ~6.9 H-1
~1.6 sextet 2H ~7.4 H-6
~0.9 t 3H ~7.4 H-7

Note: Data is predicted based on standard chemical shift values and coupling constants for
similar structures.

13C NMR (Carbon NMR) Data[1]

Solvent: CDCl3

Chemical Shift (8) (ppm) Carbon Assignment
200.5 C-4 (C=0)

147.9 C-3

131.2 C-2

41.8 C-5

18.2 C-1

17.5 C-6

13.7 C-7

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~2965 Strong C-H stretch (alkane)
C=0 stretch (a,B-unsaturated
~1675 Strong
ketone)
~1630 Medium C=C stretch
~970 Strong =C-H bend (trans)

Note: IR peak positions are based on typical values for a,3-unsaturated ketones and related

structures.

Mass Spectrometry (MS)

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Possible Fragment
112 25 [M]* (Molecular lon)

83 60 [M - CaHs]*

71 100 [M - C3sHsO]* or [C4H-O]*
55 80 [CaH7]*

43 95 [C3H7]* or [CHsCOJ*

Note: Fragmentation pattern is predicted based on the structure of 2-Hepten-4-one and
common fragmentation pathways for unsaturated ketones.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR
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o Sample Preparation: A sample of 5-20 mg for *H NMR or 20-50 mg for 3C NMR is accurately
weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean vial. The solution is then transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked
onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve
homogeneity. The probe is tuned to the appropriate frequency for either *H or 3C nuclei.

o Data Acquisition: Standard pulse sequences are used for data acquisition. For 13C NMR,
proton decoupling is typically applied to simplify the spectrum. Key parameters such as the
number of scans, spectral width, and relaxation delay are set to ensure good signal-to-noise
and accurate integration (for *H NMR).

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical
shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

» Instrument Setup: The ATR accessory is installed in the FT-IR spectrometer. A background
spectrum of the clean, empty ATR crystal is recorded.

o Sample Application: A small drop of the neat liquid sample (2-Hepten-4-one) is placed
directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: The sample spectrum is acquired by co-adding a number of scans (e.g., 16
or 32) to obtain a good signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The peaks are then identified and
their wavenumbers recorded.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry
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e Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, typically via a heated inlet system or through the effluent of
a gas chromatograph (GC-MS).

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a molecular ion (M*).

o Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into
smaller, characteristic charged fragments.

o Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
predicted mass spectrometry fragmentation pathway for 2-Hepten-4-one.
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Spectroscopic Analysis Workflow

Sample Preparation

Pure Compound
(2-Hepten-4-one)

Dissolution in Neat Liquid
Deuterated Solvent (for NMR) (for IR)

Spectroscopic [Techniques

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

(*H & 13C) (FT-IR) (EI-MS)

Data Acquisition & Processing

Signal Acquisition
(FID / Interferogram / lon Current)

'

Data Processing
(FT / Baseline Correction / etc.)

'

Generation of Spectra

Structural Elucidation

Spectral Interpretation

Structure Confirmation
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Predicted Mass Spectrometry Fragmentation of 2-Hepten-4-one

[C7H120]+
m/z = 112
(Molecular Ion)

/ C2aHs’ \ CsHs’

Predicted Mass Sp trometry Fragmen tion of 2-Hepten-4-one
[CsH7O]+ [C4H7O]+
m/z = 83 m/z =71
ico ico
[CaH7]+ [CsHA]+
m/z = 55 m/z = 43

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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